Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for reabsorbing glucose from the kidneys back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin promotes glucose excretion in urine, thereby lowering blood glucose levels. [, ] This mechanism makes it particularly relevant in scientific investigations related to glucose metabolism, renal physiology, and diabetes-related complications. [, , , ]
Ertugliflozin can be synthesized through various methods, with significant advancements in the efficiency and yield of the processes. One notable method involves the use of D-glucose as a starting material, where it undergoes several transformations including protection and deprotection of functional groups to yield the final product.
The synthesis methods are designed to be environmentally friendly and efficient, often yielding high purity products suitable for pharmaceutical applications.
Ertugliflozin has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its pharmacological activity.
The solid-state form of ertugliflozin has been extensively analyzed using techniques like X-ray diffraction and NMR spectroscopy to confirm its purity and structural integrity .
Ertugliflozin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are carefully controlled to optimize yield and minimize byproducts.
Ertugliflozin functions primarily by inhibiting the SGLT2 transporter located in the proximal renal tubules.
The selectivity for SGLT2 over SGLT1 enhances its therapeutic profile by minimizing potential side effects associated with broader glucose transporter inhibition.
Ertugliflozin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic efficacy.
Ertugliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control:
Ertugliflozin emerged from targeted efforts to develop sodium-glucose cotransporter 2 (SGLT2) inhibitors with enhanced selectivity and metabolic stability. The natural product phlorizin served as the initial lead compound but suffered from poor oral bioavailability and dual SGLT1/SGLT2 inhibition, causing gastrointestinal side effects. Pfizer's medicinal chemistry strategy focused on modifying the glucoside core to overcome these limitations. Unlike earlier C-aryl glucosides (e.g., dapagliflozin), which retained unmodified glucose motifs, ertugliflozin incorporates a dioxa-bicyclo[3.2.1]octane bridged ketal system. This structural innovation arose from systematic deletion of hydroxyl groups on the glucose unit, revealing C5 as a tolerant site for modification. The bicyclic core conferred >2,200-fold selectivity for SGLT2 over SGLT1 (IC₅₀ = 0.877 nM vs. 1,960 nM), minimizing off-target effects while enhancing metabolic stability [1] [8].
SAR studies were pivotal in optimizing ertugliflozin’s potency and pharmacokinetic profile:
Table 1: Evolution of Ertugliflozin Analogs via SAR
Compound | Core Structure | hSGLT2 IC₅₀ (nM) | Key Limitations |
---|---|---|---|
11 | Spirocyclopropane | 8.2 | High clearance; metabolite toxicity |
12 | Spirooxetane | 1.9 | Short half-life; genotoxicity positive |
1 (Ertuglif.) | Dioxa-bicyclo[3.2.1]octane | 0.877 | None (optimized candidate) |
Ertugliflozin’s amorphous form is highly hygroscopic and converts to an oil, making commercial manufacturing impractical. To address this, Pfizer developed a 1:1 cocrystal with L-pyroglutamic acid (L-PGA). Key properties include:
Table 2: Properties of Ertugliflozin Cocrystal vs. Amorphous Form
Property | Amorphous Form | L-PGA Cocrystal |
---|---|---|
Hygroscopicity | High (converts to oil) | Low |
Melting Point | Not applicable | ~142°C |
Stability at 40°C/75% RH | Poor | >24 months |
Oral Bioavailability | ~100% | Equivalent |
Commercial synthesis of ertugliflozin requires stereoselective construction of the bicyclic ketal and chiral aglycone coupling. Two scalable routes have been developed:- Gluconolactone Route (Pfizer):1. Grignard Addition: Persilylated D-gluconolactone undergoes arylation with 4-chloro-3-(4-ethoxybenzyl)phenylmagnesium bromide.2. Selective Desilylation/Oxidation: HF-mediated desilylation, followed by Parikh-Doering oxidation to aldehyde.3. Aldol-Cannizzaro Reaction: Treatment with formaldehyde/NaOH installs the hydroxymethyl group and reduces the aldehyde to a primary alcohol.4. Cyclization: Acid-catalyzed ketalization forms the dioxa-bicyclo[3.2.1]octane core.Overall Yield: 25% after 5 steps [1] [3].- L-Arabinose Route (Academic Alternative):1. Chiral Pool Utilization: Starts from L-arabinose, converted to 2-C-trityloxymethyl-2,3-O-isopropylidene-L-erythrose in 60% yield over 3 steps.2. Aldol Condensation: Key aldehyde intermediate coupled with 1-(4-chloro-3-(4-ethoxybenzyl)phenyl)ethanone.3. Dihydroxylation/Deprotection: OsO₄-mediated syn-dihydroxylation and global deprotection yield ertugliflozin.Overall Yield: 4% over 8 steps (lower than industrial processes) [9] [4].Yield optimization in Pfizer’s process relied on:- Crystallization Controls: Ensuring intermediates crystallize to avoid chromatographic purification.- Protecting Group Strategy: Trityl groups facilitate selective reactions [1] [6].
Table 3: Comparison of Industrial Synthetic Routes
Route | Starting Material | Steps | Overall Yield | Advantages |
---|---|---|---|---|
Gluconolactone | D-Gluconolactone | 5 | 25% | High yield; scalable |
L-Arabinose | L-Arabinose | 8 | 4% | Uses cheap chiral pool; diastereoselective |
Tetra-O-benzyl-D-glucose | D-Glucose derivative | 12 | 18% | Crystalline intermediates |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7